molecular formula C5H2F3N B032590 2,4,6-Trifluoropyridine CAS No. 3512-17-2

2,4,6-Trifluoropyridine

Cat. No. B032590
CAS RN: 3512-17-2
M. Wt: 133.07 g/mol
InChI Key: UZDRWXKBKVVUTE-UHFFFAOYSA-N
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Description

2,4,6-Trifluoropyridine is a chemical compound with the molecular formula C5H2F3N . It is used as an intermediate in the synthesis of pharmaceutical goods .


Synthesis Analysis

The synthesis of 2,4,6-Trifluoropyridine involves the conversion of 3,5-dichlorotrifluoropyridine over a palladium catalyst . More details about the synthesis process can be found in the relevant literature .


Molecular Structure Analysis

The molecular structure of 2,4,6-Trifluoropyridine consists of a pyridine ring with three fluorine atoms attached at the 2, 4, and 6 positions . The InChI code for this compound is InChI=1S/C5H2F3N/c6-3-1-4(7)9-5(8)2-3/h1-2H .


Physical And Chemical Properties Analysis

2,4,6-Trifluoropyridine has a molecular weight of 133.07 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . It has no hydrogen bond donors, four hydrogen bond acceptors, and no rotatable bonds . Its exact mass and monoisotopic mass are both 133.01393355 g/mol . The topological polar surface area is 12.9 Ų .

Scientific Research Applications

Agrochemical Applications

2,4,6-Trifluoropyridine and its derivatives are used extensively in the agrochemical industry . The major use of these derivatives is in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new derivatives have acquired ISO common names .

Pharmaceutical Applications

Several derivatives of 2,4,6-Trifluoropyridine are used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine (TFMP) moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products likely leverage the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis of Active Ingredients

2,4,6-Trifluoropyridine serves as a key structural motif in active agrochemical and pharmaceutical ingredients . The unique properties of the fluorine atom and the pyridine moiety contribute to the biological activities of these derivatives .

Preparation of Affinity Gels

3,5-Dichloro-2,4,6-trifluoropyridine, a derivative of 2,4,6-Trifluoropyridine, has been used in the preparation of Avid AL, an affinity gel designed for the purification of immunoglobulin G .

Synthesis of Herbicides and Insecticides

2,4,6-Trifluoropyridine has been used as a starting material for the synthesis of some herbicides and insecticides .

It is expected that many novel applications of 2,4,6-Trifluoropyridine will be discovered in the future due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

2,4,6-Trifluoropyridine is a highly flammable liquid and vapor. It causes severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided .

properties

IUPAC Name

2,4,6-trifluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3N/c6-3-1-4(7)9-5(8)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDRWXKBKVVUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382560
Record name 2,4,6-Trifluoropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trifluoropyridine

CAS RN

3512-17-2
Record name 2,4,6-Trifluoropyridine
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Record name 2,4,6-Trifluoropyridine
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Record name 2,4,6-Trifluoropyridine
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Q & A

ANone: The provided research papers primarily focus on the synthetic chemistry of 2,4,6-trifluoropyridine and its use as a versatile building block for more complex molecules. Therefore, information regarding specific biological targets and downstream effects is not discussed within these papers.

A: 2,4,6-Trifluoropyridine has the molecular formula C5H2F3N and a molecular weight of 149.09 g/mol. Spectroscopic data, including NMR data for both oriented and non-oriented molecules, is discussed in several papers. [ [], [] ] For example, researchers observed differing chemical shifts for the α- and γ-azido groups in the 15N NMR spectra of 2,4,6-triazidopyridine, indicating varying reactivity in reactions like cycloaddition and phosphorylation. [ [] ] The vacuum-ultraviolet photoelectron spectra of 2,4,6-trifluoropyridine and other fluoropyridines have also been studied to understand the effects of fluorine substitution on electronic structure. [ [] ]

A: The provided research does not describe any catalytic properties of 2,4,6-trifluoropyridine itself. Instead, it is primarily utilized as a substrate in various reactions, including nucleophilic aromatic substitution and catalytic hydrodefluorination, for the synthesis of specifically fluorinated 4-aminopyridine derivatives. [ [] ]

A: Density functional theory (DFT) calculations have been employed to study the NMR JFF spin-spin coupling constants in 2,4,6-trifluoropyridine and other fluorinated pyridines. [ [] ] These calculations help to understand the relative importance of different electronic contributions (Fermi contact, spin-dipolar, etc.) to the observed coupling constants.

ANone: The provided papers do not delve into detailed stability studies or formulation strategies for 2,4,6-trifluoropyridine.

A: While specific SHE regulations are not discussed, one paper mentions a chemical burn incident involving 3,5-dichloro-2,4,6-trifluoropyridine. [ [] ] This emphasizes the importance of proper handling, personal protective equipment, and adherence to safety guidelines when working with this compound and related fluorinated pyridines.

ANone: The papers do not focus on specific applications of 2,4,6-trifluoropyridine that would necessitate discussing alternatives or substitutes. The research primarily highlights its utility as a synthetic building block.

ANone: Researchers utilize various tools and resources for studying 2,4,6-trifluoropyridine, including:

  • Spectroscopic techniques: NMR spectroscopy (including 15N NMR), vacuum-ultraviolet photoelectron spectroscopy [ [], [], [] ]
  • Computational methods: Density Functional Theory (DFT) calculations [ [] ]
  • Synthetic chemistry techniques: Nucleophilic aromatic substitution, catalytic hydrodefluorination [ [] ]

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